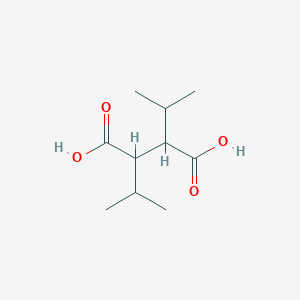

2,3-Diisopropylsuccinic acid

Description

Contextualizing Substituted Succinic Acids in Organic Synthesis

Succinic acid is a dicarboxylic acid that serves as a fundamental component in the field of organic synthesis. Its versatility is significantly enhanced when its hydrogen atoms are replaced by other functional groups, leading to a class of compounds known as substituted succinic acids. These substitutions alter the molecule's properties, such as its reactivity and stereochemistry.

Substituted succinic acids are valuable as intermediates in the synthesis of a wide array of organic compounds. researchgate.net They are used in the creation of polymers, esters, and other complex molecules. sigmaaldrich.com The presence of substituents introduces chirality, making them important in stereoselective synthesis, where the specific three-dimensional arrangement of atoms is crucial. researchgate.net The nature of the substituent group dictates the specific applications of the succinic acid derivative.

Significance of 2,3-Diisopropylsuccinic Acid in Academic and Industrial Domains

Among the various substituted succinic acids, this compound holds particular importance in both academic and industrial contexts. Its structure, which includes bulky isopropyl groups, imparts unique steric and stereochemical properties.

In academic research, this compound is often used to study how steric hindrance affects chemical reactions and molecular conformations. Its different stereoisomers are valuable for investigating stereospecific reactions.

Industrially, derivatives of this compound, such as diethyl 2,3-diisopropylsuccinate, are used as components in catalysts for polypropylene (B1209903) production. smolecule.com These derivatives, acting as internal electron donors in Ziegler-Natta catalysts, help to control the polymer's properties, such as its isotacticity and molecular weight distribution. smolecule.comgoogle.com This results in high-performance polypropylene suitable for applications in the automotive and packaging industries. smolecule.com

Overview of Key Research Areas Pertaining to this compound

Key research areas pertaining to this compound include its synthesis, its role in catalysis, and its use as a building block for new materials.

A significant focus of research is the stereoselective synthesis of its various isomers. google.com Developing efficient methods to produce enantiomerically pure forms of the compound is a primary goal, as the properties of its derivatives are often dependent on their specific stereochemistry.

Another major area of research is its application in catalysis, particularly in the production of polypropylene. smolecule.com The diethyl ester of this compound is a key component in Ziegler-Natta catalysts, where it functions as an internal electron donor to control the stereochemistry of the polymer. smolecule.comgoogle.com Research in this area aims to improve catalyst activity and the properties of the resulting polymer. epo.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

91007-67-9 |

|---|---|

Molecular Formula |

C10H18O4 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

2,3-di(propan-2-yl)butanedioic acid |

InChI |

InChI=1S/C10H18O4/c1-5(2)7(9(11)12)8(6(3)4)10(13)14/h5-8H,1-4H3,(H,11,12)(H,13,14) |

InChI Key |

HSCLUIKEZDGKBP-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(C(C)C)C(=O)O)C(=O)O |

Canonical SMILES |

CC(C)C(C(C(C)C)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Diisopropylsuccinic Acid and Its Esters

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. chemistry.coachdeanfrancispress.com It involves conceptually breaking down a target molecule into simpler, readily available precursor structures, known as synthons. deanfrancispress.comjournalspress.com For 2,3-diisopropylsuccinic acid, the most logical strategic disconnection occurs at the central carbon-carbon bond (C2-C3) of the succinic acid backbone.

This primary disconnection simplifies the four-carbon diacid into two identical two-carbon fragments, each containing an isopropyl group. This suggests that a key step in the forward synthesis would be the dimerization or coupling of a precursor derived from isovaleric acid or a related three-carbon structure. This approach is powerful because it builds the core of the molecule in a single, convergent step. Further disconnections would involve the carboxyl functional groups, leading back to even simpler starting materials.

Precursors and Starting Materials in this compound Synthesis

The synthesis of this compound can be initiated from several key precursors, with isovaleric acid and cyanoacetate (B8463686) derivatives being prominent examples.

Utilization of Isovaleric Acid Derivatives

Isovaleric acid (3-methylbutanoic acid) serves as a direct and logical starting material for constructing the this compound framework. nih.gov One documented route involves the oxidative coupling of isovaleric acid dianions. google.com In this method, isovaleric acid is treated with a strong base, such as lithium diisopropylamide (LDA), to generate the corresponding enolate. This enolate is then subjected to an oxidative coupling agent to form the desired succinic acid derivative. google.com While this route is conceptually straightforward, it often requires the use of more LDA and involves a more complex operational process. google.com

Employment of Cyanoacetate Compounds

A more contemporary and industrially scalable approach utilizes cyanoacetate compounds as the foundational building blocks. google.com This method avoids some of the challenges associated with direct coupling methods. The synthesis begins with the preparation of a key intermediate, a 3-methyl-2-cyanobutyrate ester.

This intermediate is typically synthesized via the nucleophilic reaction of a cyanoacetate ester, such as methyl cyanoacetate or ethyl cyanoacetate, with an isopropyl halide (e.g., bromoisopropane) in the presence of a base like sodium alkoxide. google.comgoogle.com This alkylation step efficiently introduces the characteristic isopropyl group. The resulting 3-methyl-2-cyanobutyrate is then used in subsequent coupling reactions to build the succinic acid backbone. google.com

Oxidative Coupling Reactions in Succinic Acid Derivative Synthesis

Oxidative coupling is a cornerstone strategy for synthesizing succinic acid derivatives, providing a direct method for forming the crucial C2-C3 bond. researchgate.net This class of reactions involves the dimerization of enolates or related species through the action of an oxidizing agent.

Oxidative Dimerization of Ester Enolates

The oxidative dimerization of ester enolates is a well-established method for creating substituted succinate (B1194679) esters. nih.gov The general process involves generating a lithium enolate from an ester using a strong base like LDA. This enolate is then treated with an oxidant, which facilitates the coupling reaction.

Several metal-based oxidants have been proven effective. As early as 1971, Rathke and Lindert demonstrated that copper(II) salts, such as Cu(II) bromide, could efficiently promote the oxidative coupling of lithium ester enolates to yield succinate derivatives. nih.govacs.org Another powerful promoter for this transformation is titanium tetrachloride (TiCl₄). The reaction of lithium ester enolates with TiCl₄ provides a new and efficient method for their oxidative dimerization, affording succinates in good to nearly quantitative yields. oup.com This reaction is believed to proceed through a radical-like mechanism but is not a free-radical process, implying an important role for Ti(IV)-ester enolate intermediates. oup.com

| Oxidant/Promoter | Substrate | Key Features | Reference |

|---|---|---|---|

| Copper(II) Bromide (CuBr₂) | Lithium Ester Enolates | Pioneering method for oxidative dimerization of ester enolates. | nih.gov |

| Titanium Tetrachloride (TiCl₄) | Lithium Ester Enolates | Promotes high-yield dimerization; reaction proceeds via Ti(IV)-enolate intermediates. | oup.com |

| Iodine (I₂) | Dilithium Enolates of Carboxylic Acids | Effective for coupling carboxylic acid dianions to form succinic acids. | oup.com |

Oxidative Coupling of 3-Methyl-2-cyanobutyrate Compounds

A specific and highly relevant application of oxidative coupling is the synthesis of this compound from 3-methyl-2-cyanobutyrate precursors. This route offers advantages for commercial production by avoiding hazardous reagents like n-butyl lithium (used to make LDA) and the need for cryogenic temperatures (-70°C). google.comepo.org

The key steps in this synthetic pathway are:

Oxidative Coupling : A 3-methyl-2-cyano butyrate (B1204436) compound undergoes an oxidative coupling reaction. google.com This forms a 2,3-diisopropyl-2,3-dicyano-diethyl succinate intermediate. google.com

Hydrolysis and Decarboxylation : The resulting dicyano compound is then subjected to hydrolysis and decarboxylation. This is typically achieved by heating in the presence of concentrated sulfuric acid (e.g., 60-90% H₂SO₄) at elevated temperatures (e.g., 150-170°C). google.comepo.org This step converts the two nitrile groups and the two ester groups into four carboxylic acid groups, with subsequent loss of two molecules of CO₂ to yield this compound. google.comepo.org

Esterification (Optional) : If the corresponding ester is the desired final product, the this compound can be esterified by reacting it with an alcohol, such as ethanol (B145695), in the presence of an acid catalyst. google.comepo.org

This multi-step process, beginning with a cyanoacetate, represents a robust and adaptable method for producing this compound and its derivatives. google.com

| Step | Description | Typical Reagents | Reference |

|---|---|---|---|

| 1. Precursor Synthesis | Alkylation of a cyanoacetate ester with an isopropyl halide. | Ethyl cyanoacetate, bromoisopropane, sodium ethoxide. | google.comgoogle.com |

| 2. Oxidative Coupling | Dimerization of the 3-methyl-2-cyanobutyrate intermediate. | Forms 2,3-diisopropyl-2,3-dicyano-diethyl succinate. | google.com |

| 3. Hydrolysis & Decarboxylation | Conversion of the dicyano intermediate to the diacid. | 60-90% Sulfuric Acid, heat (150-170°C). | google.comepo.org |

| 4. Esterification | Conversion of the diacid to its diester form. | Ethanol, concentrated sulfuric acid, reflux. | google.comepo.org |

Catalytic Systems and Reaction Conditions for Oxidative Coupling

The oxidative coupling of carboxylate esters represents a significant pathway for synthesizing 2,3-disubstituted succinic acid derivatives. One established method involves the use of a strong, non-nucleophilic base, lithium diisopropylamide (LDA), in conjunction with an oxidizing agent. google.com In this process, the carboxylic acid ester is treated with LDA at very low temperatures, typically around -70 °C, to form an enolate. google.com This enolate is then subjected to oxidative coupling.

Common catalytic and reagent systems for this transformation include:

LDA and Titanium Tetrachloride (TiCl₄): This system effectively promotes the oxidative coupling of 2-alkyl acetic esters to yield 2,3-dialkyl succinic acid esters. google.com However, the requirement for ultra-low temperatures and the hazardous nature of the reagents make it less favorable for industrial-scale production.

LDA and Carbon Tetrachloride (CCl₄): An alternative approach uses carbon tetrachloride as the oxidant for the enolate formed by the reaction of a carboxylate ester with LDA. google.com

A novel adaptation of this method involves introducing liquid nitrogen directly into the reaction system. This serves the dual purpose of acting as a refrigerant to maintain the necessary low temperatures (between -100 °C and 25 °C) and as an inert gas to protect the reaction environment once it vaporizes. google.com This direct cooling technique offers advantages in energy conservation and temperature control. google.com

Hydrolysis and Decarboxylation Pathways to this compound

A prominent and industrially scalable synthetic route to this compound proceeds through a dicyano intermediate, which is subsequently converted via hydrolysis and decarboxylation. google.com This pathway circumvents the need for hazardous reagents like n-butyllithium and the extreme cold of traditional oxidative coupling methods. google.com

Conversion of 2,3-Diisopropyl-2,3-dicyano Diethyl Succinate Intermediates

The synthesis begins with the oxidative coupling of a 3-methyl-2-cyano butyrate compound to prepare the key intermediate, 2,3-diisopropyl-2,3-dicyano-diethyl succinate. google.com This dicyano intermediate is then subjected to a one-pot hydrolysis and decarboxylation reaction. google.comgoogle.com In this step, the cyano (-CN) and ester (-COOEt) groups are both converted into carboxylic acid (-COOH) groups, yielding the final this compound product. This method is advantageous for its commercial viability and for avoiding the stringent conditions of other synthetic routes. google.com

Hydrolytic Conditions and Catalysis

The conversion of the 2,3-diisopropyl-2,3-dicyano diethyl succinate intermediate is achieved through acidic hydrolysis. Strong mineral acids, particularly sulfuric acid, are employed to catalyze the reaction under heated conditions. google.com The reaction parameters can be adjusted, with different concentrations of sulfuric acid and temperature ranges being effective. google.com The process typically involves heating the intermediate with aqueous sulfuric acid for an extended period to ensure complete conversion. google.com After the reaction, the mixture is worked up by cooling, which causes the this compound to precipitate as a white solid that can be collected by filtration. google.com

| Catalyst/Reagent | Concentration | Temperature Range | Reaction Time | Yield |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | 60-90% | 90°C to 180°C | 16 hours or as required | 60-71% |

| Sulfuric Acid (H₂SO₄) | 62-70% | 150°C to 170°C | Not Specified | Not Specified |

Data sourced from multiple references. google.com

Esterification of this compound

The direct esterification of this compound is a straightforward and common method for producing its various diester derivatives. This reaction typically involves treating the dicarboxylic acid with an alcohol in the presence of an acid catalyst. google.comgoogle.comepo.org

Synthesis of Diethyl 2,3-Diisopropylsuccinate

To synthesize diethyl 2,3-diisopropylsuccinate, the parent acid is reacted with an excess of absolute ethanol. google.com A catalytic amount of concentrated sulfuric acid is added to the mixture, which is then heated under reflux. google.com The reaction is typically allowed to proceed for about 24 hours to ensure complete esterification. google.com Following the reaction, the excess ethanol is removed, and the crude product is worked up. The work-up procedure involves extraction with a solvent like diethyl ether, washing the organic layer with a sodium bicarbonate solution to neutralize any remaining acid, and then washing with water. The final organic layer is dried over an anhydrous salt such as magnesium sulfate (B86663), and the solvent is evaporated to yield the crude diethyl 2,3-diisopropylsuccinate, which can be further purified.

Synthesis of Dibutyl 2,3-Diisopropylsuccinate

The synthesis of dibutyl 2,3-diisopropylsuccinate can be achieved through several esterification methods. Similar to the synthesis of the diethyl ester, this compound can be reacted with butanol under acidic conditions. google.com Alternative methods outlined in the literature include reacting the acid under alkaline conditions with a butyl-containing reagent such as a butyl halide or dibutyl sulfate to form the corresponding diester. google.com These methods provide versatile routes to various succinate esters, including di-n-butyl 2,3-diisopropylsuccinate. googleapis.comgoogle.com

Acid-Catalyzed Esterification Processes

The synthesis of esters of this compound is commonly achieved through acid-catalyzed esterification. This process involves the reaction of this compound with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.

In a representative procedure, this compound is dissolved in an excess of an absolute alcohol, such as ethanol. A catalytic amount of concentrated sulfuric acid is then added to the solution. The reaction mixture is subsequently heated under reflux for an extended period, often around 24 hours, to drive the equilibrium towards the formation of the ester. irb.hrgoogle.com

The general reaction can be depicted as follows:

HOOC-CH(i-Pr)-CH(i-Pr)-COOH + 2 R-OH (H⁺ catalyst) ⇌ R-OOC-CH(i-Pr)-CH(i-Pr)-COO-R + 2 H₂O

Upon completion of the reaction, a work-up procedure is necessary to isolate and purify the desired diester. This typically involves cooling the reaction mixture and removing the excess alcohol, often by evaporation. The resulting residue, which may be a viscous liquid, is then subjected to an extraction process. google.comgoogle.com This involves dissolving the residue in an organic solvent, such as diethyl ether or methyl tert-butyl ether, and washing the organic phase with an aqueous solution of a weak base, like sodium bicarbonate, to neutralize any remaining acid catalyst and unreacted carboxylic acid. irb.hr The organic layer is then washed with water, dried over a desiccant like magnesium sulfate, and the solvent is removed by evaporation to yield the crude ester product. google.com Further purification can be carried out if necessary.

One of the precursors for this esterification, this compound, can be synthesized through the hydrolysis and decarboxylation of a 2,3-diisopropyl-2,3-dicyano diethyl succinate intermediate. google.com This hydrolysis is typically carried out using 60-90% sulfuric acid at elevated temperatures, ranging from 150-170°C. nih.gov

Table 1: Typical Reaction Conditions for Acid-Catalyzed Esterification of this compound

| Parameter | Condition | Source(s) |

| Reactants | This compound, Absolute ethanol | irb.hrgoogle.com |

| Catalyst | Concentrated Sulfuric Acid | irb.hrgoogle.com |

| Temperature | Reflux | irb.hrgoogle.com |

| Reaction Time | 24 hours | irb.hr |

| Work-up Solvents | Diethyl ether, Methyl tert-butyl ether | irb.hrgoogle.com |

Stereoselective Synthetic Approaches to this compound Enantiomers

The presence of two chiral centers at the C2 and C3 positions of this compound means that it can exist as different stereoisomers. The stereoselective synthesis of specific enantiomers is of interest, particularly for applications where stereochemistry is crucial, such as in polymer science. nih.gov While direct asymmetric synthesis routes for this compound are not extensively detailed in readily available literature, chiral resolution of racemic mixtures presents a viable and documented strategy for obtaining its enantiomers. google.com

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. A common method is to react the racemate with an enantiomerically pure resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by techniques such as fractional crystallization or chromatography. google.compharmtech.com Once separated, the desired enantiomer can be regenerated from the corresponding diastereomer.

For the esters of this compound, such as diethyl 2,3-diisopropylsuccinate, a known method for obtaining specific enantiomers is through chiral resolution. For instance, the (2R,3S)-enantiomer of diethyl 2,3-diisopropylsuccinate has been synthesized, and its preparation involves a chiral resolution step utilizing D-menthol derivatives. This indicates that the racemic ester can be derivatized with a chiral auxiliary, in this case, D-menthol, to form diastereomeric esters which can then be separated.

Furthermore, patent literature describes the general principle of enriching desired enantiomers of 2,3-disubstituted succinic acids and their derivatives through classical resolution. google.comgoogle.com This involves reacting a mixture of enantiomers with an enantiomerically-pure acid or base to form diastereomeric salts, which can then be separated. google.com The desired enantiomer of the succinic acid derivative is subsequently liberated from the separated diastereomer.

The asymmetric desymmetrization of meso-anhydrides, such as a meso-2,3-diisopropylsuccinic anhydride (B1165640), represents another potential, albeit less specifically documented for this compound, strategy. This approach involves the enantioselective opening of a prochiral meso-anhydride with an alcohol, often catalyzed by a chiral catalyst, to yield a chiral monoester. irb.hr

Table 2: Strategies for Obtaining Enantiomers of this compound and its Esters

| Strategy | Description | Example/Application | Source(s) |

| Chiral Resolution | Separation of racemic mixtures by forming diastereomers with a chiral resolving agent. | Resolution of diethyl 2,3-diisopropylsuccinate using D-menthol derivatives to obtain the (2R,3S)-enantiomer. | |

| Classical Resolution | Formation of diastereomeric salts with an enantiomerically pure acid or base, followed by separation and regeneration. | General method applicable to 2,3-disubstituted succinic acids for enantiomeric enrichment. | google.comgoogle.com |

| Asymmetric Desymmetrization | Enantioselective opening of a meso-anhydride precursor. | A general strategy for producing chiral succinic acid monoesters from their corresponding meso-anhydrides. | irb.hr |

Stereochemical Aspects and Chiral Resolution of 2,3 Diisopropylsuccinic Acid

Enantiomeric and Diastereomeric Forms of 2,3-Diisopropylsuccinic Acid

This compound possesses two stereogenic centers at carbons C2 and C3. This structural feature gives rise to multiple stereoisomers. Specifically, the molecule can exist as a pair of enantiomers and a meso compound.

Enantiomers : These are non-superimposable mirror images of each other. vedantu.comoregonstate.edu For this compound, the enantiomeric pair consists of the (2R,3R) and (2S,3S) isomers. These molecules have identical physical properties, such as melting point and solubility in achiral solvents, but differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. vedantu.com

Diastereomers : These are stereoisomers that are not mirror images of each other. oregonstate.edumasterorganicchemistry.com The relationship between the (2R,3R) isomer and the (2R,3S) isomer is diastereomeric. Diastereomers have distinct physical properties, which is a critical aspect exploited in their separation. vedantu.comlibretexts.org

Meso Compound : The (2R,3S) isomer of this compound has a plane of symmetry, making it an achiral molecule despite having two chiral centers. This specific isomer is referred to as a meso compound and is superimposable on its mirror image, (2S,3R). Therefore, there are only three distinct stereoisomers of this compound: the (2R,3R) enantiomer, the (2S,3S) enantiomer, and the meso (2R,3S) form.

The stereochemistry of the related compound, diethyl 2,3-diisopropylsuccinate, is also defined by the chiral centers at C2 and C3, resulting in enantiomers such as the (2R,3S) and (2S,3S) forms. smolecule.com

Table 1: Stereoisomers of this compound

| Configuration | Stereochemical Classification | Chirality |

| (2R,3R) | Enantiomer | Chiral |

| (2S,3S) | Enantiomer | Chiral |

| (2R,3S) | Meso Compound | Achiral |

Classical Chiral Resolution Techniques

The separation of a racemic mixture of this compound into its individual enantiomers, a process known as chiral resolution, can be achieved through classical methods. libretexts.orggoogle.com These techniques are foundational in stereochemistry and are widely applied in industrial processes due to their scalability. sigmaaldrich.com

One of the most established methods for resolving a racemic acid is by converting the enantiomers into a mixture of diastereomeric salts. libretexts.orgfiveable.me This is accomplished by reacting the racemic this compound with an enantiomerically pure chiral base, known as a chiral resolving agent.

The reaction proceeds as follows:

(R)-Acid + (R')-Base → (R,R')-Diastereomeric Salt

(S)-Acid + (R')-Base → (S,R')-Diastereomeric Salt

The resulting salts, (R,R') and (S,R'), are diastereomers. pharmtech.com Unlike the original enantiomers, diastereomers possess different physical and chemical properties, including solubility, melting point, and crystal structure. fiveable.mewikipedia.org This difference is the key to their separation. A variety of chiral amines are commonly employed as resolving agents for carboxylic acids.

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type |

| Brucine | Alkaloid Base |

| Cinchonidine | Alkaloid Base |

| (R)-1-Phenylethylamine | Synthetic Amine |

| (S)-1-Phenylethylamine | Synthetic Amine |

| Dehydroabietylamine | Natural Product Derivative |

| (S)-Mandelic acid | Chiral Acid (for resolving bases) |

The selection of the appropriate chiral resolving agent and solvent is crucial and often requires empirical screening to find the optimal combination that yields well-defined crystals of one diastereomer. sigmaaldrich.com

Following the formation of diastereomeric salts, the subsequent separation is typically achieved by fractional crystallization. wikipedia.orggoogle.com This technique leverages the differing solubilities of the diastereomeric salts in a specific solvent. fiveable.me

The process involves dissolving the mixture of diastereomeric salts in a suitable solvent at an elevated temperature to form a saturated solution. As the solution is gradually cooled, the less soluble diastereomer crystallizes out of the solution first, while the more soluble diastereomer remains in the mother liquor. scirp.org

The crystallized, diastereomerically pure salt is then isolated by filtration. The final step involves the regeneration of the pure acid enantiomer. This is accomplished by treating the separated diastereomeric salt with a strong achiral acid (e.g., hydrochloric acid), which protonates the carboxylate and liberates the enantiomerically pure this compound. The chiral resolving agent can often be recovered and reused. sigmaaldrich.com

Chromatographic Chiral Separation Methodologies

Chromatographic techniques offer a powerful and analytical alternative to classical resolution for separating enantiomers. google.com These methods are particularly valuable for determining enantiomeric purity and for preparative-scale separations. hplc.eu

Chiral High-Performance Liquid Chromatography (HPLC) is a premier method for the direct separation of enantiomers. americanpharmaceuticalreview.com This technique utilizes a Chiral Stationary Phase (CSP), which is a solid support that has been modified with an enantiomerically pure chiral selector. scas.co.jp

The fundamental principle of chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers of the analyte (this compound) and the chiral selector on the stationary phase. scas.co.jp The differing stability of these complexes results in different interaction strengths and, consequently, different retention times for each enantiomer on the column. The enantiomer that forms the less stable complex with the CSP elutes first, while the enantiomer forming the more stable complex is retained longer.

For the separation of acidic compounds like this compound, several types of CSPs are effective, with polysaccharide-based columns being particularly common. yakhak.org

Table 3: Typical Chiral HPLC System Components for Acid Separation

| Component | Description / Examples | Purpose |

| Chiral Stationary Phase (CSP) | Polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) phenylcarbamates), Pirkle-type phases (e.g., Phenylglycine). hplc.euyakhak.org | Creates a chiral environment for differential interaction with enantiomers. |

| Mobile Phase (Normal Phase) | Mixtures of alkanes (e.g., hexane) with an alcohol modifier (e.g., isopropanol) and an acidic additive (e.g., trifluoroacetic acid). hplc.eu | Elutes the sample through the column; additives can improve peak shape and resolution. |

| Detector | UV-Vis Detector, Mass Spectrometer (MS). americanpharmaceuticalreview.com | Detects the separated enantiomers as they exit the column. |

The development of a successful chiral HPLC method requires careful optimization of the stationary phase, mobile phase composition, and temperature to achieve baseline resolution of the enantiomers. nih.gov

Determination of Absolute Configuration

Determining the precise three-dimensional arrangement of atoms at a chiral center—the absolute configuration—is fundamental in stereochemistry. For this compound, which has chiral centers at the C2 and C3 positions, this means definitively assigning each center as either R or S.

X-ray Diffractometry for Chiral Center Assignment

Single-crystal X-ray diffractometry stands as the most definitive method for determining the absolute configuration of a chiral molecule. This powerful analytical technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and, consequently, the absolute stereochemistry.

The process involves irradiating a single crystal of the compound with X-rays. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, creating a unique diffraction pattern. By analyzing the intensities and positions of the diffracted beams, a model of the crystal structure can be built and refined.

For chiral molecules, a specific phenomenon known as anomalous dispersion is utilized to determine the absolute configuration. When using an X-ray wavelength near the absorption edge of one of the atoms in the crystal, the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs—reflections (h,k,l) and (-h,-k,-l) that would otherwise be equal. By carefully measuring these differences, the absolute arrangement of the atoms in space can be unambiguously determined, allowing for the assignment of the R or S configuration to each chiral center.

Table 2: Representative Crystallographic Data for a Chiral Succinic Acid Derivative

This table presents typical data that would be obtained from an X-ray diffraction analysis used to determine absolute configuration. The data shown is representative and not specific to this compound.

| Parameter | Value |

| Chemical Formula | C14H26O4 (for diethyl ester) |

| Crystal System | Monoclinic |

| Space Group | P21 (a chiral space group) |

| a (Å) | 8.56 |

| b (Å) | 12.34 |

| c (Å) | 9.12 |

| β (°) | 105.2 |

| Volume (ų) | 930.5 |

| Flack Parameter | 0.05(3) |

The Flack parameter is a critical value in determining absolute configuration; a value close to zero for a known chiral substance confirms that the assigned stereochemistry is correct.

Chemical Reactivity and Derivative Synthesis of 2,3 Diisopropylsuccinic Acid

Transformation to Ester Derivatives

The esterification of 2,3-diisopropylsuccinic acid is a significant transformation, leading to the formation of diesters which have applications in various fields, notably as internal electron donors in Ziegler-Natta catalysts for polypropylene (B1209903) production. lookchem.com The general reaction involves treating the dicarboxylic acid with an alcohol in the presence of an acid catalyst. google.comepo.org

A common method for synthesizing diethyl 2,3-diisopropylsuccinate involves the reaction of this compound with absolute ethanol (B145695) under reflux conditions, using concentrated sulfuric acid as a catalyst. google.comgoogle.com The reaction is typically carried out for an extended period, for instance, 24 hours, to ensure completion. google.comgoogle.com The process often includes a work-up procedure involving extraction with an organic solvent like diethyl ether, followed by washing with a basic solution such as sodium bicarbonate to neutralize the acid catalyst, and subsequent drying and solvent removal.

The synthesis of other ester derivatives is also possible by varying the alcohol used in the esterification process. For example, dimethyl, di-n-propyl, dibutyl, and other esters can be prepared. google.com

Table 1: Examples of Esterification Reactions of this compound

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Reference(s) |

| This compound | Absolute Ethanol | Concentrated Sulfuric Acid | Reflux, 24h | Diethyl 2,3-diisopropylsuccinate | google.comgoogle.com |

| This compound | Methanol | Acid Catalyst | - | Dimethyl 2,3-diisopropylsuccinate | google.com |

| This compound | n-Propanol | Acid Catalyst | - | Di-n-propyl 2,3-diisopropylsuccinate | google.com |

| This compound | Butanol | Acid Catalyst | - | Dibutyl 2,3-diisopropylsuccinate | google.com |

It is noteworthy that the synthesis of this compound itself is often a preceding step to esterification in a multi-step synthesis of its ester derivatives. A common route involves the hydrolysis and decarboxylation of a 2,3-diisopropyl-2,3-dicyano diethyl succinate (B1194679) intermediate to yield this compound. smolecule.com

Formation of Cyclic Anhydrides from this compound

Dicarboxylic acids, particularly those that can form a five- or six-membered ring, can undergo intramolecular dehydration to form cyclic anhydrides upon heating. libretexts.org While specific studies on the cyclization of this compound are not extensively detailed in the provided results, the general principle applies. The formation of a cyclic anhydride (B1165640) from a succinic acid derivative would result in a five-membered ring structure.

The reaction is typically promoted by heat, and in some cases, a dehydrating agent can be used. libretexts.org The formation of cyclic anhydrides is a common reaction for dicarboxylic acids and is a key method for synthesizing this class of compounds. nih.gov

General Reactions of Dicarboxylic Acids

As a dicarboxylic acid, this compound is expected to undergo reactions typical of this class of compounds.

While carboxylic acids are generally resistant to further oxidation under normal conditions, their ester derivatives can be oxidized. smolecule.com The specific products of such oxidation reactions would depend on the oxidizing agent and reaction conditions used.

Carboxylic acids can be reduced to primary alcohols. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of both carboxylic acid groups in this compound would yield the corresponding diol. The ester derivatives can also be reduced to alcohols. smolecule.com

The hydroxyl groups of the carboxylic acid can be substituted to form various derivatives. This is the basis for the formation of esters and acid anhydrides as discussed above. smolecule.com Another important substitution reaction is the conversion to acid halides.

Synthesis of Other Carboxylic Acid Derivatives

Beyond esters and anhydrides, this compound can be converted into other carboxylic acid derivatives. A key transformation is the formation of acid halides, such as acid chlorides, which are highly reactive intermediates. Acid chlorides can be synthesized from carboxylic acids by reacting them with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com These acid halides can then be readily converted into a wide range of other derivatives, including amides, by reaction with appropriate nucleophiles. youtube.com

The synthesis of amides from this compound would typically proceed via the more reactive acid chloride or anhydride. Direct reaction with an amine is possible but often less efficient.

Formation of Acyl Halides

The conversion of carboxylic acids into acyl halides is a crucial activation step, as acyl halides are significantly more reactive toward nucleophilic acyl substitution. scbt.com Acyl chlorides are the most common among acyl halides and are typically synthesized by treating the parent carboxylic acid with reagents like thionyl chloride (SO₂Cl₂) or oxalyl chloride. masterorganicchemistry.com

For this compound, a dicarboxylic acid, this reaction can be performed on both carboxylic acid functional groups to yield the corresponding diacyl chloride, 2,3-diisopropylsuccinoyl dichloride . The general reaction involves replacing the hydroxyl (-OH) group of each carboxylic acid moiety with a chlorine atom. wikipedia.org A common and effective reagent for this transformation is thionyl chloride, often used in excess. masterorganicchemistry.com The byproducts of the reaction with thionyl chloride, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion. masterorganicchemistry.com

While specific literature detailing this exact transformation for this compound is not prevalent, a well-established procedure for the analogous conversion of methyl hydrogen succinate to its acid chloride provides a reliable model. orgsyn.org In that synthesis, the succinic acid derivative is warmed with an excess of thionyl chloride to produce the corresponding acyl chloride in high yield. orgsyn.org A similar approach would be expected to be effective for this compound.

| Reactant | Reagent | Expected Product | Reaction Conditions |

|---|---|---|---|

| This compound | Thionyl chloride (SOCl₂) | 2,3-Diisopropylsuccinoyl dichloride | Warming, typically in an inert solvent or neat with excess reagent. orgsyn.org |

| This compound | Oxalyl chloride ((COCl)₂) | 2,3-Diisopropylsuccinoyl dichloride | Often with a catalytic amount of DMF. |

| This compound | Phosphorus pentachloride (PCl₅) | 2,3-Diisopropylsuccinoyl dichloride | Standard conditions for acid chloride formation. orgsyn.org |

Amidation Reactions

Amides are typically synthesized from carboxylic acids either directly, through a reaction with an amine that often requires a coupling agent, or indirectly, via a more reactive acyl derivative like an acyl chloride or an anhydride. libretexts.orglibretexts.org

The direct conversion of carboxylic acids to amides can be challenging because amines, being basic, tend to deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. libretexts.org To overcome this, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed to activate the carboxylic acid. libretexts.org

A more common and efficient route is a two-step process involving the initial conversion of the carboxylic acid to a more reactive derivative. Following the synthesis of 2,3-diisopropylsuccinoyl dichloride as described in the previous section, this diacyl chloride can readily react with ammonia (B1221849), a primary amine, or a secondary amine to form the corresponding diamide. libretexts.org The reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride ion. Typically, two equivalents of the amine are required for each acyl chloride group: one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride (HCl) produced during the reaction. libretexts.org

Research on the amides of the structurally similar 2,3-difluorosuccinic acid highlights the utility of this class of compounds. In these studies, amide derivatives were prepared as part of peptide synthesis, demonstrating the successful application of amidation reactions to 2,3-disubstituted succinic acid cores. beilstein-journals.org Furthermore, studies on unsubstituted succinic acid derivatives show that succinic anhydride readily undergoes ring-opening reactions with various amines to form succinic acid alkyl half-amides, indicating the inherent reactivity of the succinyl framework toward amidation. researchgate.net

| Starting Material | Reagent | Expected Product | General Method |

|---|---|---|---|

| 2,3-Diisopropylsuccinoyl dichloride | Ammonia (NH₃) | 2,3-Diisopropylsuccinamide | Reaction with excess ammonia in a suitable solvent. |

| 2,3-Diisopropylsuccinoyl dichloride | Primary Amine (R-NH₂) | N,N'-dialkyl-2,3-diisopropylsuccinamide | Reaction with at least two equivalents of the amine per acyl chloride group. libretexts.org |

| 2,3-Diisopropylsuccinoyl dichloride | Secondary Amine (R₂NH) | N,N,N',N'-tetraalkyl-2,3-diisopropylsuccinamide | Reaction with at least two equivalents of the amine per acyl chloride group. libretexts.org |

| This compound | Amine (R-NH₂) + Coupling Agent (e.g., DCC) | N,N'-dialkyl-2,3-diisopropylsuccinamide | Direct coupling reaction to activate the carboxylic acid. libretexts.org |

Conformational Analysis of 2,3 Diisopropylsuccinic Acid

Principles of Conformational Analysis in Acyclic Systems

Acyclic systems, or open-chain molecules, exhibit a high degree of conformational flexibility due to the rotation around their single (sigma) bonds. bham.ac.uk This rotation, however, is not entirely free, leading to various spatial arrangements of atoms known as conformers or rotamers. chemistrysteps.com The stability of these conformers is influenced by several factors, including torsional strain and steric interactions. chemistrysteps.comlibretexts.org

Torsional Strain: This arises from the repulsion between electron clouds of adjacent bonds. libretexts.org Eclipsed conformations, where substituents on adjacent atoms are aligned, experience maximum torsional strain and are therefore higher in energy. bham.ac.uk Staggered conformations, where substituents are maximally separated, represent energy minima. bham.ac.uk

Steric Hindrance: This occurs when bulky groups are forced into close proximity, leading to repulsive non-bonded interactions. In larger alkanes, the eclipsing of large groups is the most destabilizing interaction. lumenlearning.com

Gauche Interactions: In staggered conformations, the spatial relationship between two larger substituents on adjacent carbons can be either anti (180° dihedral angle) or gauche (60° dihedral angle). bham.ac.uk Gauche interactions are generally less stable than anti conformations due to steric hindrance. lumenlearning.com

The relative populations of different conformers at equilibrium are determined by their free energy differences. bham.ac.uk For instance, in butane, the anti conformer is more stable than the gauche conformer. lumenlearning.com The study of these energy differences between various rotational isomers is the core of conformational analysis. libretexts.org

Representations like Newman projections and sawhorse formulas are commonly used to visualize and analyze the conformations of acyclic molecules. bham.ac.uk These projections help in understanding the dihedral angles and the resulting strain energies that dictate the preferred conformations.

Computational Chemistry Approaches to Conformational Studies

Computational chemistry provides powerful tools to investigate the conformational landscape of molecules, offering insights that can be correlated with experimental data. scispace.com For flexible molecules like dicarboxylic acids, computational methods are essential for understanding the numerous accessible conformers. scispace.com

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure and properties of many-body systems, including molecules. wikipedia.org In conformational analysis, DFT is employed to locate the stable conformations of a molecule, which correspond to local minima on the potential energy surface. acs.org

The process involves optimizing the geometry of various initial structures to find the lowest energy arrangements. acs.org DFT calculations can predict the relative stabilities of different conformers by comparing their calculated energies. For example, DFT calculations have been successfully used to determine the conformational preferences of various carboxylic acids, showing good agreement with experimental data. researchgate.netsemanticscholar.org

Different functionals and basis sets can be employed in DFT calculations, and their choice can influence the accuracy of the results. semanticscholar.orgresearchgate.net For instance, functionals like B3LYP and CAM-B3LYP with basis sets such as 6-311++G(2d,2p) have been shown to provide reliable pKa predictions for acids, which are related to their conformational and electronic properties. semanticscholar.orgresearchgate.net

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as a dihedral angle. uni-muenchen.de By systematically changing a specific dihedral angle and optimizing the rest of the molecular geometry at each step (a relaxed PES scan), a profile of the potential energy as a function of that rotation is obtained. joaquinbarroso.com

This profile reveals the energy minima corresponding to stable conformers and the energy maxima corresponding to the transition states between them. The energy difference between a minimum and a maximum represents the rotational barrier for that particular conformational change. researchgate.net

PES scans are instrumental in understanding the dynamics of conformational changes. researchgate.net For example, a PES scan of succinic acid reveals two unique minima corresponding to the twisted (gauche) and planar (anti) conformations, with a rotational barrier between them. researchgate.net This method allows for a detailed understanding of the energetic landscape governing the interconversion of different conformers. uni-muenchen.de

Spectroscopic Investigations for Conformational Elucidation

Spectroscopic techniques provide experimental data that can be used to determine the three-dimensional structure of molecules in different states of matter.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. researchgate.net The technique is based on the magnetic properties of atomic nuclei and provides information about the chemical environment of each atom.

One of the key parameters obtained from NMR spectra is the vicinal proton-proton coupling constant (³JHH). The magnitude of this coupling is related to the dihedral angle between the coupled protons, as described by the Karplus equation. researchgate.net By comparing experimentally measured ³JHH values with those predicted for different conformations, the relative populations of these conformers in solution can be determined. researchgate.net

NMR can also provide information on the dynamics of conformational exchange. nih.gov If the exchange between conformers is slow on the NMR timescale, separate signals for each conformer may be observed. copernicus.org If the exchange is fast, an averaged signal is observed, and the chemical shifts and coupling constants reflect the weighted average of the contributing conformers. copernicus.org Lineshape analysis and exchange spectroscopy (EXSY) are NMR techniques that can be used to study the rates of conformational interconversion. nih.gov

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. semanticscholar.org The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. youtube.com This pattern provides information about the arrangement of atoms within the crystal lattice, allowing for the determination of bond lengths, bond angles, and dihedral angles with high accuracy. semanticscholar.org

The conformation observed in the crystal structure represents the lowest energy conformation in the solid state. This conformation is influenced not only by intramolecular forces but also by intermolecular interactions, such as hydrogen bonding and crystal packing forces. researchgate.netresearchgate.net Therefore, the solid-state conformation may not always be the most stable conformation in the gas phase or in solution. researchgate.net

For example, the solid-state structure of diphenhydramine (B27) hydrochloride was determined by single crystal X-ray diffraction, revealing an almost eclipsed geometry for the oxydimethyleneamino moiety. rsc.org The combination of X-ray crystallography with other techniques like solid-state NMR and computational methods provides a comprehensive understanding of the conformational preferences of a molecule. nih.gov

Data Tables

Table 1: Key Concepts in Conformational Analysis

| Concept | Description |

| Conformer | A specific spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com |

| Torsional Strain | The increase in potential energy of a molecule due to repulsion between electrons in bonds on adjacent atoms. libretexts.org |

| Steric Hindrance | Repulsive interactions that occur when non-bonded atoms or groups are forced into close proximity. lumenlearning.com |

| Newman Projection | A visual representation of a molecule looking down the axis of a specific bond, used to analyze conformations. bham.ac.uk |

| Dihedral Angle | The angle between two intersecting planes, used to define the relative orientation of substituents in a molecule. bham.ac.uk |

Table 2: Computational and Spectroscopic Techniques for Conformational Analysis

| Technique | Phase | Information Obtained |

| Density Functional Theory (DFT) | Gas/Solution | Energy minima, relative stabilities of conformers. acs.org |

| Potential Energy Surface (PES) Scan | Gas/Solution | Rotational barriers, transition state geometries. uni-muenchen.de |

| NMR Spectroscopy | Solution | Conformational populations, rates of interconversion. researchgate.netnih.gov |

| X-ray Crystallography | Solid | Precise 3D structure, bond lengths, bond angles. semanticscholar.org |

Applications of 2,3 Diisopropylsuccinic Acid and Its Derivatives

Role as a Building Block in Complex Organic Synthesis

2,3-Diisopropylsuccinic acid and its ester derivatives, such as diethyl 2,3-diisopropylsuccinate, serve as versatile building blocks in the field of organic synthesis. smolecule.com Their structure, featuring a four-carbon backbone with bulky isopropyl groups, allows them to be used as intermediates in the synthesis of more complex organic molecules. smolecule.com The carboxylic acid or ester functional groups can undergo various chemical transformations, including further esterification and hydrogenation, to create a diverse range of compounds. smolecule.com

The synthesis of this compound itself can be achieved through methods like the hydrolysis and decarboxylation of a 2,3-diisopropyl-2,3-dicyano-diethyl succinate (B1194679) intermediate. google.com This dicyano compound is prepared via an oxidative coupling reaction of a 3-methyl-2-cyano butyrate (B1204436) compound. google.com Another route involves the hydrolysis of diethyl 2,3-diisopropyl-2-cyanosuccinate in the presence of sulfuric acid. epo.org The resulting diacid can then be esterified, for example with ethanol (B145695) and a sulfuric acid catalyst, to produce its corresponding diester. epo.orggoogle.com These synthetic routes make this compound and its derivatives accessible for use in broader chemical production. google.com

2,3-Disubstituted succinic acid derivatives are key starting materials in the stereoselective synthesis of optically active 3,4-disubstituted cyclopentanones. google.comgoogle.com A general synthetic strategy involves reacting an optically active, 2-substituted succinic acid monoester with an alkylating agent to yield a 2,3-disubstituted succinic acid monoester. google.comgoogle.com

This intermediate undergoes a series of transformations:

Reduction : The disubstituted monoester is reduced to form a diol. google.com

Activation : The diol is then activated, for instance, through a reaction with a sulfonylating agent. google.comgoogle.com

Cyclization : The activated diol is subsequently cyclized to yield the target chiral cyclopentanone. google.comgoogle.com

These chiral cyclopentanones are valuable intermediates for producing optically-active cyclic amino acids, which have potential applications in the development of treatments for pain and various psychiatric and sleep disorders. google.comgoogle.com

As a dicarboxylic acid, this compound serves as a valuable intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). cityu.edu.hkevonik.com Carboxylic acids and their derivatives are fundamental precursor compounds, particularly for chiral substances, and are used in the manufacture of a wide array of drugs. evonik.com For instance, iso-valeric acid, which shares structural motifs, is used as an intermediate for synthesizing compounds like meso-diisopropyl succinic acid. cityu.edu.hk

The utility of such intermediates is broad, finding application in the synthesis of drugs for oncology, autoimmune diseases, and cardiovascular conditions. evonik.com Patents reveal that this compound and its derivatives are integral to scalable industrial processes. google.comgoogle.com Specifically, methods have been developed for the commercial production of 2,3-diisopropyl succinic esters, which are critical components for catalysts used in the petrochemical industry. google.comgoogle.com The reactive functional groups of these compounds allow them to be used as intermediates for creating a variety of organic molecules through reactions like condensation and hydrogenation. smolecule.com

Application in Polymerization Catalysis

A primary and significant application of this compound derivatives, particularly diethyl 2,3-diisopropylsuccinate, is in the field of polymerization catalysis. google.comgoogle.com These compounds are used as internal electron donors in MgCl₂-supported Ziegler-Natta catalysts, which are paramount in the industrial production of polypropylene (B1209903). google.comgoogle.com The incorporation of these succinate-based donors into the catalyst system is a key technological advancement that allows for precise control over the properties of the resulting polymer. google.comgoogle.com

In the architecture of a modern Ziegler-Natta catalyst, an internal electron donor (IED) is a crucial component that is added during the catalyst's synthesis. researchgate.net Diethyl 2,3-diisopropylsuccinate is a particularly effective IED. researchgate.netmdpi.com The function of the IED is to interact with the catalyst components, primarily the titanium species on the magnesium dichloride support, to enhance the catalyst's stereospecificity. smolecule.comresearchgate.net This interaction modulates the electronic environment of the active sites, which are responsible for the polymerization of propylene (B89431) monomers. The use of succinate donors like diethyl 2,3-diisopropylsuccinate represents a key feature of fifth-generation Ziegler-Natta catalysts.

The stereoselectivity of a Ziegler-Natta catalyst refers to its ability to control the spatial arrangement (tacticity) of the methyl groups along the polypropylene chain. mdpi.com The use of diethyl 2,3-diisopropylsuccinate as an internal electron donor significantly enhances the stereoregulating capability of the catalyst. smolecule.com The bulky isopropyl groups on the succinate molecule create a sterically hindered environment around the catalyst's active sites. This steric hindrance favors a specific orientation of the incoming propylene monomer, leading to the formation of highly isotactic polypropylene, where the methyl groups are all on the same side of the polymer backbone. smolecule.com Catalysts prepared with high-purity diethyl 2,3-diisopropylsuccinate can produce polypropylene with a high isotacticity index in high yields. smolecule.com Studies show that both enantiomers of diethyl 2,3-diisopropylsuccinate can impart excellent stereoselectivity to the catalyst. smolecule.com

The choice of internal electron donor profoundly influences the final properties of the polypropylene, including its molecular weight distribution (MWD) and degree of isotacticity. google.comgoogle.com Succinate-based donors like diethyl 2,3-diisopropylsuccinate are known to produce polymers with a broader MWD compared to other donors like phthalates or diethers. nih.gov This characteristic is particularly valuable for producing certain grades of polypropylene, such as impact copolymers, where a balance of rigidity and impact strength is required. epo.orggoogle.com

The MWD, often expressed as the Polydispersity Index (PDI or Mw/Mn), for polymers produced with succinate donors can range from 5 to 15. In contrast, traditional phthalate-based donors typically yield polymers with narrower MWDs.

Furthermore, these succinate donors are highly effective at ensuring high stereospecificity, leading to polypropylene with high isotacticity, often exceeding 95%. smolecule.comresearchgate.net The combination of high isotacticity and broad MWD is a unique feature imparted by this class of internal donors. smolecule.com Research has shown that catalysts using diethyl 2,3-diisopropylsuccinate as the IED can achieve high catalytic activities while producing polypropylene with high melting points, indicative of high isotacticity. mdpi.com

Interactive Data Table: Comparison of Internal Electron Donors

| Internal Donor | Typical MWD (PDI) | Resulting Isotacticity | Key Features |

| Diethyl 2,3-diisopropylsuccinate | Broad (5 - 15) | High (>95%) smolecule.com | Excellent hydrogen response, broadens MWD. |

| Di-n-butyl Phthalate (B1215562) (DNBP) | Narrower | High | Traditional donor, less hydrogen sensitive than succinates. |

| Diether-based donors | Narrow | High | Narrows MWD. |

Advanced Materials Development Utilizing this compound Scaffolds

The unique structural characteristics of this compound, particularly its stereochemistry and the presence of bulky isopropyl groups, make it a valuable scaffold for the development of advanced materials. Its application spans from influencing the microscopic architecture of polymers to serving as a potential building block for highly ordered crystalline structures. The dicarboxylic acid functionality provides reactive sites for polymerization and for coordination with metal centers, enabling the construction of complex, functional materials.

Influence in Polymer Science: Scaffolding Polypropylene Microstructure

A primary application of this compound derivatives, specifically its diesters like diethyl 2,3-diisopropylsuccinate, is in the field of polymer science. These compounds act as internal electron donors (IEDs) in Ziegler-Natta catalysts, which are crucial for the polymerization of propylene. smolecule.com In this role, the succinate derivative is not a monomer incorporated into the main polymer chain, but rather a key component of the catalyst system that dictates the polymer's final properties. It functions as a molecular scaffold that guides the stereospecific growth of the polypropylene chain.

The mechanism involves the interaction of the succinate donor with the titanium-magnesium catalyst components. This interaction modulates the catalyst's stereoselectivity, which is the ability to control the spatial arrangement (tacticity) of the methyl groups along the polymer backbone. By using a 2,3-diisopropylsuccinate-based donor, manufacturers can produce polypropylene with very high isotacticity (over 95%), a property that leads to enhanced stiffness, crystallinity, and melting point. smolecule.com

Furthermore, these succinate donors provide an excellent response to hydrogen, which is used as a chain transfer agent to control the polymer's molecular weight and melt flow rate (MFR). smolecule.com This allows for the precise tailoring of polymer properties to meet the demands of various applications, from rigid packaging to automotive parts. The use of 2,3-diisopropylsuccinate scaffolds in catalysts represents a significant advancement over older catalyst systems that used phthalate-based donors, offering superior control over the polymer's molecular architecture. smolecule.com

Interactive Table: Comparison of Catalyst Donor Performance in Polypropylene Production

| Property | Diethyl 2,3-Diisopropylsuccinate Donor | Phthalate Donors |

| Isotacticity (%) | 95–98 | 90–94 |

| Melt Flow Rate (g/10 min) | 25–35 | 10–20 |

| Hydrogen Response | High | Moderate |

| Molecular Weight Dispersity | 2.8–3.3 | 3.5–4.5 |

| Data synthesized from research findings comparing succinate and phthalate internal electron donors. smolecule.com |

Potential in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules (ligands). dovepress.commdpi.com Their high surface area, tunable pore size, and functionalizable nature make them promising for applications in gas storage, separation, and catalysis. dovepress.comui.ac.id

The fundamental building blocks of MOFs are the metal nodes and the organic ligands. Dicarboxylic acids are a common and effective type of ligand for MOF synthesis. mdpi.comnih.gov Succinic acid, the parent compound of this compound, has been successfully used to create bio-based MOFs (Bio-MOFs). For instance, a chromium-succinate MOF (Cr-SA) was synthesized hydrothermally, demonstrating good thermal stability and a significant surface area, making it a candidate for CO2 capture applications. ui.ac.id

Given this precedent, this compound represents a compelling, functionalized ligand for the design of novel MOF scaffolds. The introduction of the two bulky isopropyl groups on the succinic acid backbone would be expected to influence the resulting MOF structure in several ways:

Pore Environment: The hydrophobic isopropyl groups would alter the chemical nature of the pores, potentially enhancing selectivity for adsorbing non-polar molecules.

Framework Topology: The steric hindrance from the isopropyl groups could direct the coordination with metal ions, leading to new and unique network topologies not achievable with simple linear ligands.

Interpenetration: The bulkiness of the ligand might prevent the common issue of framework interpenetration, thereby preserving larger, open porous structures.

While the synthesis of a MOF using this compound as the primary ligand is a developing area of research, the principles of MOF chemistry and the results from simpler succinic acid-based MOFs provide a strong foundation for its potential. ui.ac.id

Interactive Table: Properties of a Succinic Acid-Based Metal-Organic Framework

| Property | Value |

| Framework Name | Cr-SA (Chromium-Succinate) |

| Metal Ion | Chromium (III) |

| Organic Ligand | Succinic Acid |

| Surface Area (BET) | 233 m²/g |

| Pore Volume | 0.66 cm³/g |

| Thermal Stability | Stable up to 350°C |

| Data from the study of a bio-MOF based on succinic acid. ui.ac.id |

Future Research Directions and Concluding Remarks

Potential for Novel Synthetic Routes and Sustainable Production

The industrial-scale production of 2,3-diisopropylsuccinic acid and its esters has traditionally faced challenges due to steric hindrance and the use of hazardous reagents. google.comgoogle.com Early methods, such as the oxidative coupling of 2-alkyl acetic esters, required harsh conditions, including the use of diisopropylamido lithium (LDA) at temperatures as low as -70°C, making them unsuitable for large-scale industrial applications. google.com

A significant advancement has been the development of a safer and more scalable synthetic route involving a 2,3-diisopropyl-2,3-dicyano diethyl succinate (B1194679) intermediate. google.com This method avoids the need for hazardous materials like n-butyllithium and LDA, as well as extreme low-temperature operations. google.com The process involves the reaction of ethyl 3-methyl-2-cyanobutyrate with potassium ethoxide to form the dicyano intermediate, followed by hydrolysis and decarboxylation using sulfuric acid to yield this compound. Subsequent esterification with an alcohol, such as ethanol (B145695), under acidic conditions produces the corresponding diester. google.com This pathway is more amenable to industrial scale-up. google.com

Future research is likely to focus on further optimizing these synthetic routes to improve yield, reduce reaction times, and minimize waste. The principles of green chemistry will be central to these efforts, exploring alternative, more environmentally benign catalysts and solvents. For instance, the development of biocatalytic methods, potentially using engineered enzymes, could offer a highly specific and sustainable route to this compound and its derivatives. The broader movement toward bio-based production of succinic acid from renewable resources like lignocellulosic biomass could also influence the future manufacturing of its derivatives, although challenges in downstream processing and purification of bio-succinic acid remain. dtu.dknih.gov

| Synthetic Route | Key Reagents | Conditions | Advantages | Limitations |

| Oxidative Coupling | Diisopropylamido lithium (LDA), TiCl₄ | -70°C | High selectivity | Hazardous reagents, extreme low temperature, difficult to scale up google.com |

| Dicyano Intermediate | Potassium ethoxide, Sulfuric acid | Room temperature to 150-170°C | Avoids hazardous reagents, scalable google.com | Requires handling of strong acids |

| Esterification | Alcohol (e.g., ethanol), Acid catalyst (e.g., H₂SO₄) | Reflux | Straightforward | Requires prior synthesis of this compound |

Exploration of Undiscovered Chemical Transformations and Derivatives

The chemical reactivity of this compound and its esters offers a platform for creating a variety of new molecules. The presence of two carboxylic acid groups (or their ester derivatives) and the stereogenic centers at the 2 and 3 positions allows for a range of chemical modifications.

Known reactions include:

Esterification: The carboxylic acid groups readily react with alcohols to form esters. google.com

Reduction: The ester or acid functionalities can be reduced to form the corresponding diol. smolecule.com

Oxidation: While the succinic acid backbone is relatively stable, the isopropyl groups could potentially be oxidized under specific conditions. smolecule.com

Substitution: Reactions at the alpha-carbons are possible, although sterically hindered by the isopropyl groups. smolecule.com

Future research will likely delve into more complex transformations. For example, the synthesis of polyesters and polyamides using this compound as a monomer could lead to new materials with unique properties imparted by the bulky isopropyl groups. The chirality of the molecule also presents opportunities for the synthesis of enantiomerically pure derivatives for applications in asymmetric catalysis or as chiral building blocks in the synthesis of complex organic molecules, including pharmaceuticals. nih.govcityu.edu.hk The synthesis of novel heterocyclic compounds derived from this compound is another promising avenue for exploration.

Advanced Computational Modeling and Spectroscopic Characterization

Computational modeling, particularly Density Functional Theory (DFT), has been instrumental in understanding the structure and properties of succinic acid and its complexes. redalyc.org For this compound, computational studies have helped to elucidate the higher complexation energy of its diester derivatives with Ziegler-Natta catalyst surfaces compared to other Lewis base donors. This is attributed to the branched isopropyl groups, which contribute to the stability of the active site.

Future computational work could focus on:

Predicting Reactivity: Modeling reaction pathways to predict the feasibility and stereochemical outcomes of new chemical transformations.

Catalyst Design: Simulating the interaction of this compound derivatives with different catalyst systems to design more efficient and selective catalysts.

Spectroscopic Prediction: Calculating theoretical spectroscopic data (NMR, IR, etc.) to aid in the characterization of new derivatives.

Advanced spectroscopic techniques will continue to be crucial for characterizing the structure and dynamics of this compound and its derivatives. Techniques such as 2D NMR spectroscopy can provide detailed information about the stereochemistry and conformational preferences of these molecules. X-ray crystallography has been used to confirm the distorted tetrahedral geometry around the succinate core in its diester form, revealing a dihedral angle of 120° induced by the isopropyl groups. smolecule.com

| Spectroscopic Data for Diethyl 2,3-diisopropylsuccinate | |

| Infrared (IR) Spectroscopy | C=O stretch: 1732 cm⁻¹, C-O ester vibration: 1179 cm⁻¹ smolecule.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Isopropyl methine protons at δ 2.4–2.6 ppm, Ethyl methyl groups at δ 1.2–1.3 ppm smolecule.com |

Expanding Applications in Catalysis and Materials Science

The primary application of this compound derivatives, specifically its diesters, is as internal electron donors in Ziegler-Natta catalysts for polypropylene (B1209903) production. google.comgoogle.comsmolecule.com In this role, they are crucial for controlling the stereochemistry of the polymer, leading to polypropylene with high isotacticity and a broad molecular weight distribution. smolecule.com The use of these succinate-based donors has been a key development in producing high-performance polypropylene. google.com

Beyond this established application, there is potential for this compound and its derivatives in other areas of catalysis and materials science:

Asymmetric Catalysis: Chiral derivatives could serve as ligands for metal catalysts in asymmetric synthesis, leveraging the steric bulk of the isopropyl groups to induce stereoselectivity.

Polymer Science: As a monomer, this compound can be incorporated into polyesters, polyamides, and other polymers. mdpi.com The bulky isopropyl groups would likely impact the polymer's physical properties, such as its glass transition temperature, crystallinity, and solubility.

Metal-Organic Frameworks (MOFs): The dicarboxylic acid structure makes it a potential linker for the synthesis of novel MOFs with unique pore structures and functionalities.

Bridging Fundamental Research with Applied Chemical Engineering

The journey of this compound from a laboratory curiosity to an important industrial chemical illustrates the critical link between fundamental research and applied chemical engineering. The initial discovery of its utility as an internal electron donor in polypropylene catalysis spurred research into safer and more efficient large-scale production methods. google.com

Future progress will depend on strengthening this bridge. Key areas for collaboration between chemists and chemical engineers include:

Reactor Design: Designing reactors that can handle the specific requirements of the synthesis of this compound and its derivatives, including potential challenges related to heat and mass transfer.

Sustainable Manufacturing: Integrating principles of green engineering into the entire production lifecycle, from raw material sourcing to waste management, to develop a truly sustainable manufacturing process for this important chemical.

Q & A

Q. What are the recommended synthetic routes for producing 2,3-Diisopropylsuccinic acid with high purity?

- Methodological Answer : Synthesis typically involves esterification or thiolation of succinic acid derivatives. For example, meso-2,3-dimercaptosuccinic acid (Succimer) is synthesized via controlled addition of thiol groups to maleic anhydride derivatives under inert conditions. Purification often employs recrystallization from ethanol or aqueous solutions to achieve >98% purity, as indicated by melting point consistency (196–198°C) . Researchers should optimize reaction parameters (temperature, catalyst, solvent) and validate purity using HPLC or elemental analysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify characteristic peaks for -SH (2500–2600 cm⁻¹), carboxylic acid (-COOH, 1700 cm⁻¹), and isopropyl groups (asymmetric C-H stretches at 2980 cm⁻¹) .

- NMR : ¹H NMR should show peaks for isopropyl methine protons (δ 2.5–3.0 ppm) and carboxylic protons (δ 10–12 ppm). ¹³C NMR confirms carbonyl carbons (δ 170–180 ppm) .

- Mass Spectrometry : ESI-MS in negative mode can detect the molecular ion [M-H]⁻ at m/z 181, with fragmentation patterns verifying the succinic acid backbone .

Q. What are the primary applications of this compound in biomedical research?

- Methodological Answer : The compound is widely used as a heavy metal chelator (e.g., lead, mercury detoxification). Researchers employ it in in vitro metal-binding assays, adjusting pH to optimize thiol-metal coordination. For in vivo studies, dose-response curves in rodent models are critical, with urinary metal excretion monitored via ICP-MS .

Advanced Research Questions

Q. How does stereochemistry influence the chelation efficiency of this compound with heavy metals?

- Methodological Answer : The meso-configuration (2R,3S) enables bidentate coordination with metal ions like Pb²⁺. Comparative studies using enantiomeric forms (e.g., 2R,3R vs. 2S,3S) reveal steric hindrance in non-meso forms reduces binding affinity. Researchers should use X-ray crystallography or DFT calculations to map metal-ligand interactions and validate results with isothermal titration calorimetry (ITC) .

Q. What experimental strategies resolve discrepancies in reported melting points (196–198°C vs. 190–195°C) for this compound?

- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Strategies include:

Q. How can researchers optimize this compound’s bioavailability in pharmacokinetic studies?

- Methodological Answer : Bioavailability is limited by rapid renal clearance. Strategies include:

- Prodrug Design : Esterify carboxylic groups to enhance membrane permeability.

- Nanoencapsulation : Use liposomes or polymeric nanoparticles to prolong circulation time.

- Pharmacokinetic Modeling : Fit plasma concentration-time data to two-compartment models using software like Phoenix WinNonlin .

Data Contradiction Analysis

Q. Why do some studies report conflicting data on this compound’s stability in aqueous solutions?

- Methodological Answer : Stability depends on pH and oxidation potential. At pH < 4, protonated thiol groups resist oxidation, while alkaline conditions (pH > 8) promote disulfide formation. Researchers should:

- Use argon-purged buffers to minimize oxidation.

- Monitor degradation via LC-MS and quantify thiol content with Ellman’s reagent .

Tables for Key Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 196–198°C (dec.) | DSC/TGA | |

| Density | 1.617 g/cm³ | Pycnometry | |

| pKa (COOH) | ~3.1 and ~4.7 | Potentiometric Titration | |

| LogP (Octanol-Water) | -0.85 | Shake-Flask Method |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.